4-Bromo-6-chlorobenzene-1,3-diamine

Enzymology Inhibitor Discovery Structure-Activity Relationship

Procure 4-Bromo-6-chlorobenzene-1,3-diamine for its asymmetric halogenation enabling sequential functionalization via orthogonal C-Br/C-Cl bond dissociation. Avoid statistical mixtures from dibromo/dichloro analogs. Essential for focused heterocycle libraries and EPX SAR studies (IC50 360 nM).

Molecular Formula C6H6BrClN2
Molecular Weight 221.48 g/mol
CAS No. 1373233-06-7
Cat. No. B3366455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-6-chlorobenzene-1,3-diamine
CAS1373233-06-7
Molecular FormulaC6H6BrClN2
Molecular Weight221.48 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1N)Br)Cl)N
InChIInChI=1S/C6H6BrClN2/c7-3-1-4(8)6(10)2-5(3)9/h1-2H,9-10H2
InChIKeyXLFAULRHOWFXTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-6-chlorobenzene-1,3-diamine: Verified Differentiation Data for Scientific Procurement & Selection


4-Bromo-6-chlorobenzene-1,3-diamine (CAS: 1373233-06-7) is an asymmetrically halogenated aromatic diamine with the molecular formula C6H6BrClN2 and a molecular weight of 221.48 g/mol . The compound features a 1,3-diaminobenzene core substituted with bromine at the 4-position and chlorine at the 6-position, yielding a unique electronic and steric environment that distinguishes it from symmetrical dihalogenated and mono-substituted diamine analogs [1]. This specific substitution pattern is foundational for its role as a building block in heterocyclic synthesis and as a probe in structure-activity relationship (SAR) studies where differential halogen positioning critically impacts reactivity and biological target engagement. This guide provides quantitative, comparator-based evidence to support procurement decisions for this precise substitution pattern over closely related alternatives.

Why 4-Bromo-6-chlorobenzene-1,3-diamine Cannot Be Interchanged with Generic Diamine Analogs


The 1,3-diamine scaffold with asymmetric 4-bromo and 6-chloro substitution constitutes a specific chemical entity, not a member of a freely interchangeable compound class. Procuring a different ortho-phenylenediamine, meta-phenylenediamine, or symmetrically substituted analog (e.g., 4,6-dibromo-1,3-diamine or 4,6-dichloro-1,3-diamine) would fundamentally alter the physicochemical properties, synthetic outcomes, and biological activity profiles of any derivative. The presence of two distinct halogen substituents in an asymmetric arrangement on the same ring creates orthogonal reactivity handles. The bromine atom serves as a superior leaving group for cross-coupling reactions, while the chlorine atom provides a more robust, less reactive site that can be exploited for sequential functionalization [1]. Generic substitution with a compound lacking this precise bromine/chlorine topology would eliminate these unique synthetic advantages and produce different, often non-equivalent, downstream products. The following quantitative evidence demonstrates exactly how this specific substitution pattern drives differential performance relative to its closest comparators.

4-Bromo-6-chlorobenzene-1,3-diamine: Quantitative Differentiation Data Against Closest Analogs


Differential Inhibition of Human EPX Bromination Activity by Halogenated Diamines

4-Bromo-6-chlorobenzene-1,3-diamine inhibits human eosinophil peroxidase (EPX) bromination activity with an IC50 of 360 nM [1]. This inhibition is a direct consequence of its specific asymmetric halogenation pattern. In contrast, the unsubstituted parent scaffold 1,3-diaminobenzene (CAS 108-45-2) does not exhibit this level of EPX inhibition under the same assay conditions, as it lacks the halogen atoms necessary for key hydrophobic and halogen-bonding interactions within the EPX active site. The presence of both bromine and chlorine substituents in the specific 4,6-arrangement appears crucial for achieving this sub-micromolar inhibitory potency, while analogs with symmetrical substitution (e.g., 4,6-dichloro-1,3-diamine) or mono-substitution show altered or diminished activity profiles [1].

Enzymology Inhibitor Discovery Structure-Activity Relationship

Orthogonal Reactivity for Sequential Functionalization in Heterocycle Synthesis

The compound's asymmetric 4-bromo/6-chloro substitution provides a unique and quantifiable advantage in synthetic planning. The bromine atom is significantly more reactive in palladium-catalyzed cross-coupling reactions than the chlorine atom due to the difference in carbon-halogen bond dissociation energies (C-Br ~ 68 kcal/mol vs. C-Cl ~ 81 kcal/mol) [1]. This differential reactivity allows for highly chemoselective, sequential functionalization of the aromatic ring. The bromine substituent can be selectively engaged in a first reaction (e.g., Suzuki-Miyaura or Buchwald-Hartwig coupling), while the chlorine atom remains intact, providing a latent site for a second, subsequent transformation. In contrast, symmetric analogs like 4,6-dibromo-1,3-diamine or 4,6-dichloro-1,3-diamine lack this inherent orthogonality. They either present two identically reactive sites (dibromo), leading to complex mixtures of mono- and bis-functionalized products, or two poorly reactive sites (dichloro), limiting the scope of downstream transformations. This differential reactivity is a well-established principle in the synthesis of complex diaryl compounds and heterocycles, as demonstrated in patent literature for functionalizing aromatic rings using bromo or chloro substituents as blocking groups [2].

Synthetic Chemistry Building Block Strategy Sequential Functionalization

Comparative Purity and Quality Control: Vendor-Supplied Analytical Data

Commercial suppliers of 4-Bromo-6-chlorobenzene-1,3-diamine provide batch-specific analytical data to ensure identity and purity, which serves as a direct comparator for procurement decisions. For instance, Bidepharm supplies this compound with a standard purity of ≥95%, supported by batch-specific quality control reports including NMR, HPLC, and GC analyses . In contrast, some generic suppliers of closely related analogs like 4-bromo-1,2-phenylenediamine or 5-chloro-1,3-diaminobenzene may not provide the same level of comprehensive analytical certification. The availability of a full suite of spectroscopic and chromatographic characterization data (NMR for structural confirmation, HPLC/GC for quantitative purity assessment) minimizes the risk of receiving misidentified or impure material, which is a critical consideration when the exact substitution pattern is essential for reproducible research outcomes .

Analytical Chemistry Quality Assurance Procurement

Predicted Physicochemical Differentiation: Density and Solubility Profiles

The predicted physicochemical properties of 4-Bromo-6-chlorobenzene-1,3-diamine highlight key differences from its non-halogenated and symmetrically halogenated analogs. Its predicted density is 1.813 ± 0.06 g/cm³ . While the unsubstituted parent, 1,3-diaminobenzene, has a lower predicted density of approximately 1.15 g/cm³, the introduction of heavy halogen atoms (Br and Cl) substantially increases the density. This higher density can impact material handling, crystallization behavior, and formulation development. Furthermore, the compound is reported to be soluble in common organic solvents like ethanol and DMF . This is a stark contrast to many fully halogenated aromatic diamines which exhibit poor solubility in these solvents, often requiring more exotic or environmentally burdensome solvent systems. The asymmetric halogenation pattern appears to strike a balance, providing desirable electronic effects for reactivity while maintaining practical solubility for bench-scale and process chemistry.

Physical Chemistry Computational Chemistry Formulation Science

4-Bromo-6-chlorobenzene-1,3-diamine: High-Value Application Scenarios Supported by Evidence


Asymmetric Heterocyclic Core Synthesis via Sequential Cross-Coupling

The orthogonal reactivity of the 4-bromo and 6-chloro substituents, driven by the 13 kcal/mol difference in their respective carbon-halogen bond dissociation energies, makes 4-Bromo-6-chlorobenzene-1,3-diamine a premier building block for constructing complex, unsymmetrical heterocycles. In a typical discovery chemistry workflow, the bromine atom can be selectively engaged in a palladium-catalyzed Suzuki-Miyaura coupling to install a first aryl or heteroaryl group. Following this step, the chlorine atom, having survived the first coupling, can be activated under more forcing conditions (e.g., using a more electron-rich phosphine ligand) for a second cross-coupling event, such as a Buchwald-Hartwig amination or a second Suzuki reaction. This sequential functionalization strategy is far more challenging or impossible to execute cleanly with symmetrical 4,6-dibromo-1,3-diamine, which would yield a statistical mixture of products, or with 4,6-dichloro-1,3-diamine, which would require harsher, less selective reaction conditions. This precise control is essential for synthesizing focused libraries of drug-like molecules with defined spatial arrangements of functional groups .

Structure-Activity Relationship (SAR) Probe for EPX-Targeted Drug Discovery

4-Bromo-6-chlorobenzene-1,3-diamine serves as a valuable tool compound in enzymology, specifically for probing the active site of human eosinophil peroxidase (EPX). Its demonstrated sub-micromolar inhibitory activity (IC50 = 360 nM) is a specific consequence of its asymmetric halogenation pattern . In an SAR campaign, researchers would use this compound as a benchmark. They would synthesize and test a series of analogs—for instance, the 4,6-dibromo, 4,6-dichloro, or mono-bromo/mono-chloro versions—to quantify the precise contribution of each halogen at each position to the overall inhibitory potency. The unsubstituted 1,3-diaminobenzene parent would serve as the negative control, confirming that the halogens are essential for activity. This compound thus provides a quantifiable starting point for medicinal chemistry efforts aimed at developing more potent and selective EPX inhibitors for treating eosinophil-associated diseases such as asthma and eosinophilic esophagitis.

Reliable Procurement for Reproducible Chemical Synthesis and Screening

The availability of 4-Bromo-6-chlorobenzene-1,3-diamine from vendors that supply batch-specific analytical data (≥95% purity with NMR, HPLC, GC) ensures experimental reproducibility . In high-throughput screening (HTS) campaigns or multi-step synthetic routes, the use of a compound with verified identity and purity is fundamental. The risk of false positives or failed reactions due to an incorrectly assigned isomer or the presence of a reactive impurity is significantly mitigated by selecting a supplier that provides a comprehensive QC data package. This is a quantifiable and verifiable procurement advantage over generic sources of related diamines that may offer less rigorous analytical characterization, making it the preferred choice for academic core facilities and industrial discovery units where data integrity and synthetic success are paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-6-chlorobenzene-1,3-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.